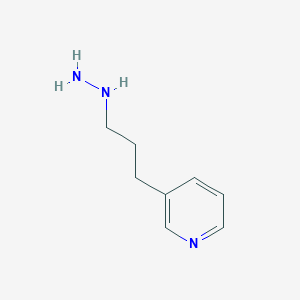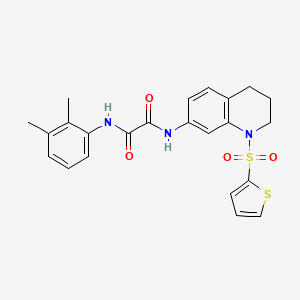
N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Tetrahydroquinoline is another important heterocyclic compound often found in bioactive molecules.
Synthesis Analysis
Thiophene and its derivatives are synthesized through various methods. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles .Molecular Structure Analysis
Thiophene has the molecular formula C4H4S and a molecular mass of 84.14 g/mol . It’s considered a structural alert in medicinal chemistry .Chemical Reactions Analysis
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .Physical And Chemical Properties Analysis
Thiophene has a density of 1.051 g/ml and a melting point of -38°C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Research
The research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in complexity to the compound , showed moderate to high levels of antitumor activities against various cancer cell lines. These compounds, synthesized through a one-pot three-component method, exhibited potent inhibitory activities, suggesting their potential as anticancer agents. The study of one representative compound demonstrated its ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis, highlighting the importance of such compounds in cancer research and therapy (Fang et al., 2016).
Organic Light Emitting Diode (OLED) Application
Cyclometalated iridium complexes, featuring structures that might resemble the complexity and functionality of N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have been studied for their luminescence properties. These studies are crucial for the development of highly efficient red phosphorescence in OLED devices. The research found that certain complexes with thiophen-2-yl and related ligands exhibit significant quantum yields of phosphorescence, making them suitable for application in OLEDs, demonstrating the potential utility of similar compounds in developing new electronic and photonic devices (Tsuboyama et al., 2003).
Synthetic Methodology Development
In the domain of synthetic chemistry, novel synthetic routes and methodologies form the backbone of developing complex molecules like N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. Studies have been conducted on the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, showcasing the intricate chemical reactions and conditions required to construct such sophisticated molecular architectures. This research contributes to a broader understanding of synthetic strategies that can be applied to produce a wide range of chemical compounds for various applications (White & Baker, 1990).
Anticonvulsant and Antimicrobial Activities
A study on thioxoquinazolinone derivatives, which share structural similarities with the compound of interest, explored their anticonvulsant and antimicrobial activities. This research underscores the potential of such compounds in the development of new therapeutic agents. The compounds tested showed broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity, highlighting their possible applications in medical research and treatment strategies (Rajasekaran et al., 2013).
Future Directions
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-6-3-8-19(16(15)2)25-23(28)22(27)24-18-11-10-17-7-4-12-26(20(17)14-18)32(29,30)21-9-5-13-31-21/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQUTWAAWKARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
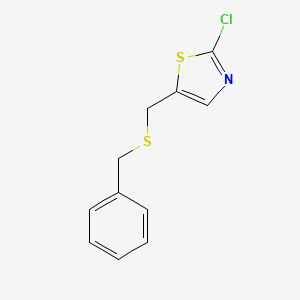
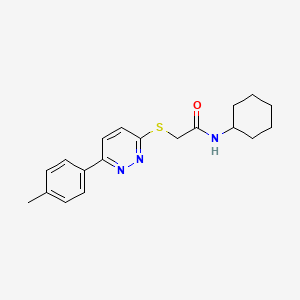
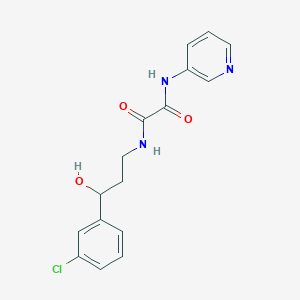
![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)
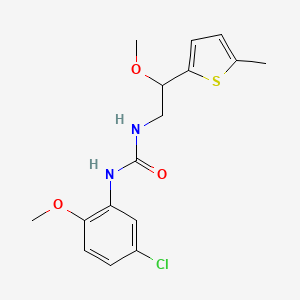
![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)

![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)

